molecular formula C40H26N4O8S2Sr B12799717 strontium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate CAS No. 6371-67-1

strontium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate

Cat. No.: B12799717
CAS No.: 6371-67-1
M. Wt: 842.4 g/mol
InChI Key: XDFLSGNQEUHKPL-UHFFFAOYSA-L
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Description

Strontium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate is a complex organic compound that belongs to the class of azo dyes. These dyes are characterized by the presence of a diazenyl functional group (-N=N-) attached to aromatic rings. This compound is known for its vibrant color and is used in various applications, including dyeing and staining processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of strontium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate typically involves the diazotization of 2-hydroxynaphthalene-1-amine followed by coupling with naphthalene-1-sulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt intermediate.

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is usually isolated through filtration and recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Strontium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Strontium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate has several scientific research applications:

    Chemistry: Used as a dye in analytical chemistry for detecting and quantifying metal ions.

    Biology: Employed in staining techniques for microscopy to highlight specific cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics.

Mechanism of Action

The mechanism of action of strontium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate involves its ability to form stable complexes with metal ions. The diazenyl group acts as a ligand, coordinating with metal ions and forming colored complexes. This property is exploited in various applications, including analytical chemistry and dyeing processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoate
  • 1-[(3,4-dimethylphenyl)diazenyl]naphthalen-2-ol
  • 3-[(2-hydroxynaphthalen-1-yl)diazenyl]benzonitrile

Uniqueness

Strontium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate is unique due to its ability to form highly stable complexes with strontium ions. This stability is not as pronounced in similar compounds, making it particularly valuable in applications requiring robust and long-lasting dyes .

Properties

CAS No.

6371-67-1

Molecular Formula

C40H26N4O8S2Sr

Molecular Weight

842.4 g/mol

IUPAC Name

strontium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/2C20H14N2O4S.Sr/c2*23-18-12-10-13-5-1-3-7-15(13)19(18)22-21-17-11-9-14-6-2-4-8-16(14)20(17)27(24,25)26;/h2*1-12,23H,(H,24,25,26);/q;;+2/p-2

InChI Key

XDFLSGNQEUHKPL-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)[O-])O.[Sr+2]

Origin of Product

United States

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